molecular formula C11H16N2O B1284547 4-Amino-N-isopropyl-3-methylbenzamide CAS No. 926257-94-5

4-Amino-N-isopropyl-3-methylbenzamide

Cat. No.: B1284547
CAS No.: 926257-94-5
M. Wt: 192.26 g/mol
InChI Key: RXNCBCWEWIPAST-UHFFFAOYSA-N
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Description

4-Amino-N-isopropyl-3-methylbenzamide is a useful research compound. Its molecular formula is C11H16N2O and its molecular weight is 192.26 g/mol. The purity is usually 95%.
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Scientific Research Applications

Anticancer Potential

  • Kinesin Spindle Protein Inhibitor in Cancer Treatment: A related compound, (+)-N-(3-aminopropyl)-N-[1-(5-benzyl-3-methyl-4-oxo-[1,2]thiazolo[5,4-d]pyrimidin-6-yl)-2-methylpropyl]-4-methylbenzamide (AZD4877), was identified as a potent kinesin spindle protein (KSP) inhibitor. It demonstrates significant potential in arresting cells in mitosis, leading to monopolar spindle phenotype and cellular death, indicating its usefulness in cancer therapy (Theoclitou et al., 2011).

Chemical Synthesis and Optimization

  • Synthesis for Androgen Receptor Antagonists

    In the synthesis of MDV3100, a potent androgen receptor antagonist, compounds structurally related to 4-Amino-N-isopropyl-3-methylbenzamide are used as intermediates, showcasing its relevance in the synthesis of pharmacologically significant molecules (Li Zhi-yu, 2012).

  • Optimization in Antineoplastic Drug Synthesis

    N-isopropyl-4-methylbenzamide, a related compound, is used in the optimized synthetic process of the antineoplastic drug procarbazine. This demonstrates the compound's importance in the efficient synthesis of clinically important drugs (Chen He-ru, 2012).

Neurological Research

  • Anticonvulsant Activities: A series of 4-aminobenzamides, structurally similar to this compound, were synthesized and evaluated for their anticonvulsant effects. These compounds showed promising results against seizures in preclinical models, suggesting their potential application in neurological disorders (Clark et al., 1984).

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to the GHS classification . The hazard statements are H302 - H319 . The precautionary statements are P305 + P351 + P338 .

Properties

IUPAC Name

4-amino-3-methyl-N-propan-2-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-7(2)13-11(14)9-4-5-10(12)8(3)6-9/h4-7H,12H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXNCBCWEWIPAST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NC(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00588237
Record name 4-Amino-3-methyl-N-(propan-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00588237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926257-94-5
Record name 4-Amino-3-methyl-N-(propan-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00588237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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